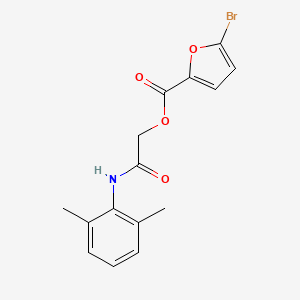

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Description

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound characterized by a hybrid structure combining a substituted phenylamino-oxoethyl group and a brominated furan carboxylate moiety. Its molecular formula is C₁₅H₁₃BrN₂O₄, with a molecular weight of approximately 381.18 g/mol. The compound features:

- A 2,6-dimethylphenyl group linked via an amide bond to an oxoethyl chain.

- A 5-bromofuran-2-carboxylate ester, introducing bromine and a furan heterocycle.

Properties

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c1-9-4-3-5-10(2)14(9)17-13(18)8-20-15(19)11-6-7-12(16)21-11/h3-7H,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYCPYHGFQHGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Amino Intermediate: The initial step involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent to form the 2,6-dimethylphenylamino intermediate.

Bromination: The next step involves the bromination of furan-2-carboxylic acid to introduce the bromine atom at the 5-position.

Esterification: The final step involves the esterification of the brominated furan-2-carboxylic acid with the amino intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with denatonium derivatives, which are widely used as bitter additives. Below is a comparative analysis with key analogs:

Denatonium Benzoate (CAS 3734-33-6)

- Structure: Cation: N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethylbenzenemethanaminium; Anion: Benzoate .

- Molecular Weight : 446.59 (anhydrous) vs. 381.18 for the bromofuran analog.

- Function: Recognized as the most bitter substance known (threshold ~0.05 ppm), used to denature alcohol and deter ingestion of toxic products .

- Key Differences: The bromofuran analog replaces the benzoate anion with a brominated furan carboxylate, likely altering solubility and bitterness intensity.

Denatonium Saccharide (CAS 90823-38-4)

- Structure : Cation identical to denatonium benzoate; Anion: Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) .

- Function : Combines bitterness with saccharin’s sweet-aftertaste suppression, used in cleaning products.

- Comparison :

- The bromofuran analog lacks saccharin’s sulfonamide group, avoiding sweet receptor interactions.

- Bromofuran’s steric bulk may enhance thermal stability compared to saccharide’s labile sulfone group.

Structural Analog Table

| Parameter | 5-Bromofuran Analog | Denatonium Benzoate | Denatonium Saccharide |

|---|---|---|---|

| Molecular Weight | 381.18 | 446.59 | 593.11 |

| Anion Type | Bromofuran | Benzoate | Saccharin |

| Halogen Presence | Bromine | None | None |

| Solubility (Water) | Moderate* | High | Moderate |

| Primary Use | Research compound | Alcohol denaturant | Detergent additive |

*Inferred from bromine’s hydrophobicity and furan’s polarity.

Research Findings and Hypotheses

- Bitterness Profile: While denatonium benzoate’s bitterness arises from cation-anion synergy, the bromofuran analog’s efficacy is untested.

- Stability : The furan ring’s susceptibility to oxidation could limit shelf-life compared to benzoate derivatives, necessitating stabilizers for industrial use.

- Toxicological Data: No studies exist for the bromofuran variant, but denatonium salts are generally non-toxic at functional concentrations .

Biological Activity

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a complex organic compound that has attracted attention due to its unique structure and potential biological activities. This compound combines aromatic and heterocyclic elements, suggesting diverse applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom in the furan ring enhances its reactivity and potential for enzyme inhibition, which is critical in therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways. For instance, the inhibition of certain kinases has been observed, which could lead to potential applications in cancer therapy. The exact mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Case Study 1: Pancreatic β-cell Protection

A study explored the protective effects of related compounds against endoplasmic reticulum (ER) stress in pancreatic β-cells. Although focused on different scaffolds, the findings suggest that modifications similar to those found in this compound could enhance β-cell viability under stress conditions. The most potent analogs showed an EC50 value of , indicating high efficacy in protecting against cell death induced by ER stress .

Case Study 2: Structure-Activity Relationship (SAR)

Another study investigated the structure-activity relationship of various derivatives based on a similar scaffold. The results demonstrated that specific substitutions on the aromatic rings significantly influenced biological activity, particularly in terms of enzyme inhibition and antioxidant capacity .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | EC50 Value | Notes |

|---|---|---|---|

| 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-chlorofuran-2-carboxylate | Enzyme Inhibition | Not specified | Similar structure but less potent |

| 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-fluorofuran-2-carboxylate | Antioxidant | Not specified | Exhibits moderate antioxidant properties |

| This compound | Antioxidant & Enzyme Inhibition | Most effective among analogs studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.